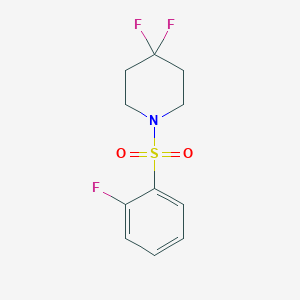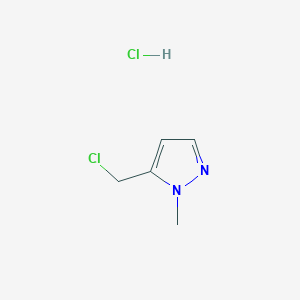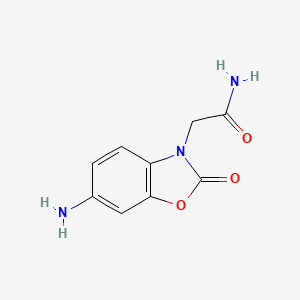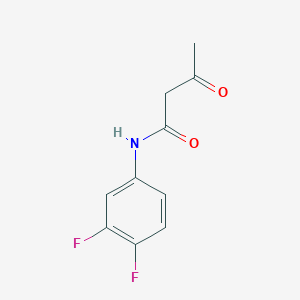
(3-Phenylpropanoyl)-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropanoic acid is a carboxylic acid with the formula C9H10O2 . It belongs to the class of phenylpropanoids and is a white, crystalline solid with a sweet, floral scent at room temperature . L-histidine is an essential amino acid that is used in the biosynthesis of proteins.
Synthesis Analysis
Phenylpropanoic acid can be prepared from cinnamic acid by hydrogenation . The synthesis of “(3-Phenylpropanoyl)-L-histidine” would likely involve the reaction of 3-Phenylpropanoic acid with L-histidine, but the specific conditions and reagents would depend on the desired linkage .Molecular Structure Analysis
The molecular structure of 3-Phenylpropanoic acid consists of a three-carbon chain (propanoic acid) with a phenyl group attached to the middle carbon . The structure of L-histidine consists of an α-amino group, a carboxyl group, and an imidazole side chain.Chemical Reactions Analysis
A characteristic reaction of phenylpropanoic acid is its cyclization to 1-indanone . When the side chain is homologated by the Arndt–Eistert reaction, subsequent cyclization affords 2-tetralone derivatives .Physical And Chemical Properties Analysis
3-Phenylpropanoic acid is a white, crystalline solid with a sweet, floral scent at room temperature . It has a density of 1.126 g/cm3, a melting point of 47 to 50 °C, and a boiling point of 280 °C .Applications De Recherche Scientifique
Antioxidative Properties of Histidine-Containing Peptides
Histidine-containing peptides have been investigated for their antioxidative properties, particularly in the context of preventing the peroxidation of linoleic acid and scavenging active oxygen and free radical species. These peptides, derived from soybean protein digests, demonstrate a correlation between their antioxidative activities in emulsion oxidation systems and aqueous systems, highlighting their potential in food chemistry and therapeutic applications for oxidative stress-related conditions (Chen et al., 1998).
Histidine in Health and Disease
L-histidine plays critical roles in various physiological processes, including proton buffering, metal ion chelation, and scavenging of reactive oxygen and nitrogen species. Research has explored its supplementation in conditions involving ischemic or oxidative stress, providing a foundation for understanding how histidine derivatives might be utilized in medical and nutritional sciences (M. Holeček, 2020).
pH-Dependent Membrane Interactions of Histidine-Rich Peptides
The histidine-rich peptide LAH4-L1 exhibits antimicrobial and cell-penetrating activities, which are pH-dependent and crucial for its interactions with phospholipid bilayers. This pH-dependent behavior is essential for understanding the membrane-disruptive effects of histidine-rich peptides and their applications in drug delivery systems (Justine Wolf et al., 2017).
DNA and Protein Interaction Studies
Studies on the interaction of L-histidine and its derivatives with DNA and proteins reveal their potential in gene therapy and as biochemical tools. For example, copper(II)-L-histidine complexes have shown effective promotion of plasmid DNA cleavage, indicating potential applications in genetic engineering and molecular biology (R. Ren et al., 2000).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of (3-Phenylpropanoyl)-L-histidine is the protein prothrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Thrombin then acts as a serine protease that converts soluble fibrinogen into insoluble strands of fibrin, as well as catalyzing many other coagulation-related reactions.
Mode of Action
It is known that the compound interacts with its target, leading to changes in the protein’s function
Biochemical Pathways
This compound is involved in the phenylpropanoid biosynthetic pathway . This pathway is activated under various conditions, leading to the accumulation of various phenolic compounds . These compounds have the potential to scavenge harmful reactive oxygen species . The compound also belongs to the class of alpha amino acid amides .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) properties is currently unavailable
Result of Action
The result of the action of this compound is the modulation of the activity of prothrombin . This can lead to changes in blood coagulation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the phenylpropanoid biosynthetic pathway, in which the compound is involved, is activated under abiotic stress conditions such as drought, heavy metal, salinity, high/low temperature, and ultraviolet radiations . These conditions can affect the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(7-6-11-4-2-1-3-5-11)18-13(15(20)21)8-12-9-16-10-17-12/h1-5,9-10,13H,6-8H2,(H,16,17)(H,18,19)(H,20,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDLITKUGOMPKP-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(CC2=CN=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

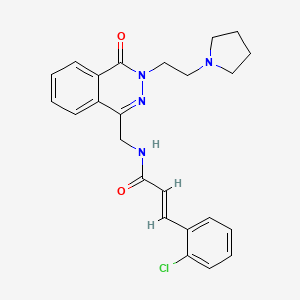
![7-(4-benzylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2863426.png)
![1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B2863428.png)

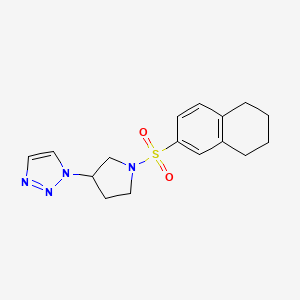
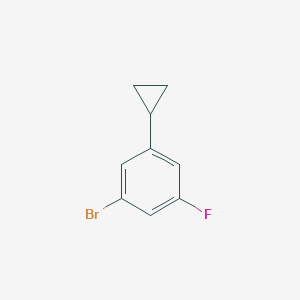
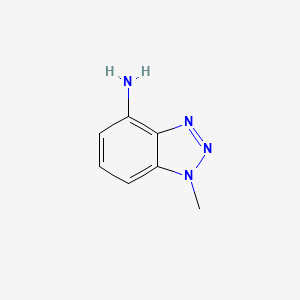

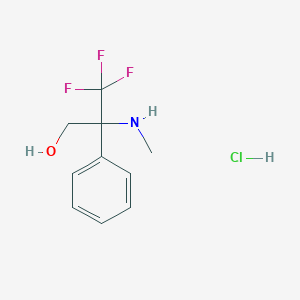
![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)
